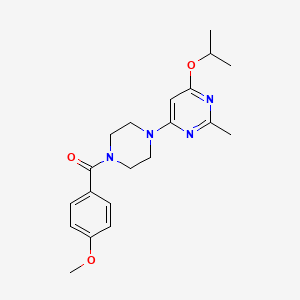

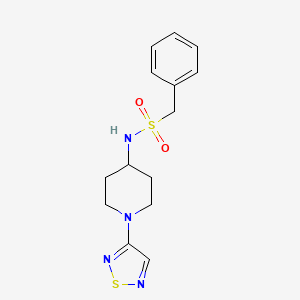

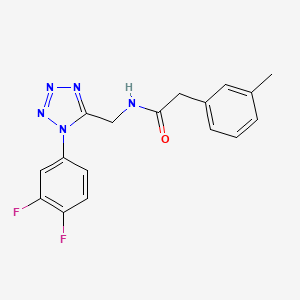

2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for “2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide” is not available, there are related compounds that have been synthesized. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared in a four-step synthesis with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

One study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives similar to 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide. These compounds showed significant anti-inflammatory and analgesic activities, suggesting potential for the development of new therapeutic agents in this area (Abu‐Hashem et al., 2020).

Anticancer Activity

Another research direction involves the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, incorporating elements structurally akin to 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, presenting a foundation for anticancer drug development (Hassan et al., 2014).

Antidiabetic Screening

The synthesis of N-substituted dihydropyrimidine derivatives, exhibiting structural similarities to the compound of interest, highlighted their evaluation for antidiabetic activity through α-amylase inhibition assays. This research suggests potential applications in diabetes management and therapy (Lalpara et al., 2021).

Corrosion Inhibition

Research into thiazole-based pyridine derivatives, which share functional groups with 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has shown potential applications as corrosion inhibitors for mild steel. This suggests an industrial application in protecting metals from corrosion (Chaitra et al., 2016).

Antimicrobial and Docking Studies

Compounds synthesized from similar structures have been evaluated for their antimicrobial properties and subjected to docking studies to understand their interaction with bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents (Talupur et al., 2021).

Mechanism of Action

Target of Action

The compound, 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, is a potential bioisostere of salicylidene acylhydrazides . Salicylidene acylhydrazides are known to inhibit type III secretion (T3S) in several Gram-negative bacteria . T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease .

Mode of Action

The compound interacts with the T3S system, inhibiting its function . This inhibition disarms the pathogen and allows the host immune system to clear the infection . The mode of action is expected to result in reduced pressure for the development of resistance .

Biochemical Pathways

The compound affects the T3S pathway in Gram-negative bacteria . By inhibiting T3S, the bacteria are rendered essentially harmless, as they cannot effectively evade the human immune system .

Result of Action

The result of the compound’s action is the inhibition of T3S in Gram-negative bacteria . This renders the bacteria essentially harmless and allows the host immune system to clear the infection .

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2S/c1-20-9-4-2-8(3-5-9)18-16-10(15-17-18)11(19)14-12-13-6-7-21-12/h2-7H,1H3,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSBEPHPIPGECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)

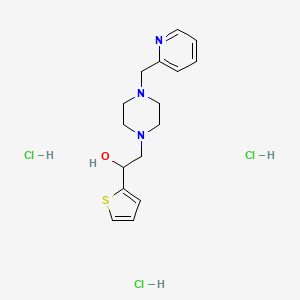

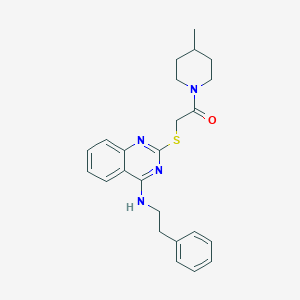

![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)

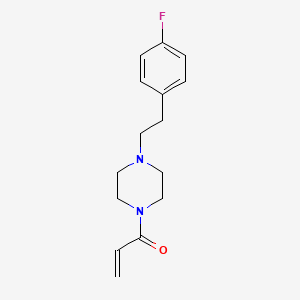

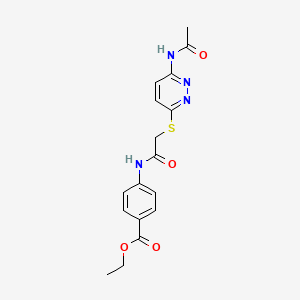

![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)

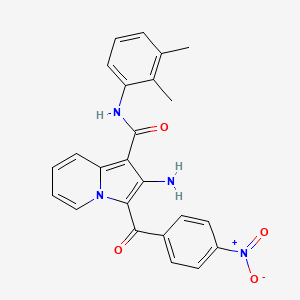

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)